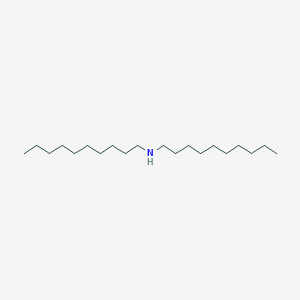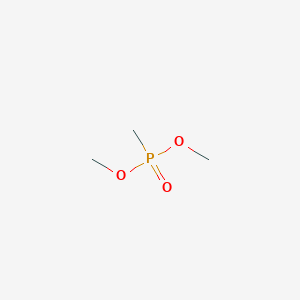
アセチルカルバミド
説明
N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, or N-BASPA, is a synthetic organic compound that has a wide range of applications in the field of scientific research. It is an acetamide derivative, a type of organic compound derived from an acetic acid and an amine. N-BASPA has been used as a synthetic intermediate for a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of other compounds, and as a catalyst in organic synthesis.
科学的研究の応用
グラフェン足場::
- アセチルカルバミドは、幹細胞ベースの組織工学において可能性を示しています。研究者らは、アセチルカルバミドとグラフェン足場の組み合わせの使用を探求してきました。グラフェンは、二次元材料であり、幹細胞の増殖と分化のための優れた基質を提供します。 アセチルカルバミドとグラフェン足場の組み合わせは、組織の再生と修復を促進します .
- 細胞外小胞(EV)は、細胞間コミュニケーションにおいて重要な役割を果たします。アセチルカルバミドは、EVの放出と内容物を調節する能力について調査されてきました。これらの小胞は、タンパク質、核酸、脂質などの生物活性分子を運ぶことができます。 研究者らは、EVを操作することで、さまざまな疾患に対する新しい治療戦略を開発することを目指しています .
金属–NHCキレートおよび触媒作用:
アセチルカルバミドは、N-ヘテロ環状カルベン(NHC)部分を含んでいます。NHCは、配位化学および触媒作用において注目を集めています。アセチルカルバミドがどのように貢献するかを以下に示します。
NHCベースのケージ::- 研究者らは、アセチルカルバミドを使用して、NHCベースのケージを合成してきました。これらのケージは、触媒プロセスにおいて多様な用途を示します。それらは、ゲスト分子のためのホストとして働き、選択的な結合と触媒変換を可能にします。 用途には、不斉触媒作用、ホスト-ゲスト化学、および分子認識が含まれます .
再生医療とバイオマーカー発見:
末梢血単核球(PBMC)は、再生医療とバイオマーカー発見に不可欠です。アセチルカルバミドとは直接関係しませんが、PBMCを理解することは、より広範な研究にとって重要です。PBMCは現在、次のような用途で使用されています。
CAR-T細胞療法::- PBMCは、キメラ抗原受容体T細胞(CAR-T)療法において重要な役割を果たします。これらの遺伝子操作された免疫細胞は、癌細胞を標的にし、癌治療への個別化されたアプローチを提供します。 アセチルカルバミドは、免疫応答の理解を深めることで、間接的に貢献しています .
その他の潜在的な用途:
広範囲にわたって研究されていませんが、アセチルカルバミドには、追加の用途がある可能性があります。
化学合成と新規化合物::- アセチルカルバミドのユニークな構造は、新規化合物の設計のための興味深い候補となっています。 研究者らは、創薬や化学合成などのさまざまな目的のために、その誘導体を探索することができます .
- アセチルカルバミドは、高速液体クロマトグラフィー(HPLC)分離に使用されます。 固定相との相互作用は、分離メカニズムとカラム選択性に関する貴重な洞察を提供します .
将来の方向性
特性
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-3-4-9-14-13(18)16-21(19,20)12-7-5-11(6-8-12)15-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,17)(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOWKKZIWXFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216510 | |
| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6630-00-8 | |
| Record name | N-[4-[[[(Butylamino)carbonyl]amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcarbutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[[(butylamino)carbonyl]amino]sulphonyl]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLCARBUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646T4EJD5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How do sulfonylureas, as a class of drugs, exert their therapeutic effect?
A1: Sulfonylureas are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. [] They act by stimulating insulin secretion from pancreatic β-cells. While the exact mechanism is not fully elucidated, it is believed that they bind to and block ATP-sensitive potassium channels (KATP channels) on the β-cell membrane. This blockage leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions then triggers the exocytosis of insulin granules, releasing insulin into the bloodstream. []
Q2: What are some of the key analytical methods used for the determination of sulfonylureas in pharmaceutical formulations and biological samples?
A2: The paper highlights several analytical techniques for studying sulfonylureas, including:
- High-performance liquid chromatography (HPLC): This is a versatile method commonly used for separating, identifying, and quantifying sulfonylureas in various matrices. []
- UV-Visible Spectrophotometry: This technique relies on the absorption of UV-Vis light by sulfonylureas, allowing for their quantification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
